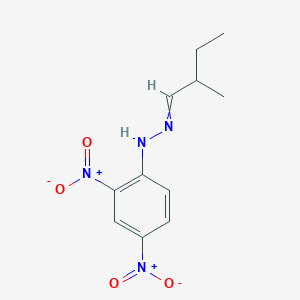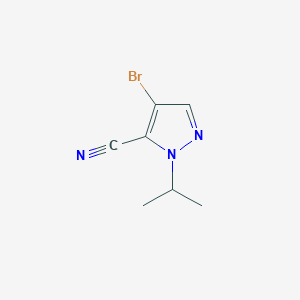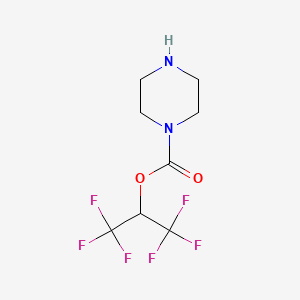![molecular formula C9H15NO4 B11716811 5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)
5-Methyl-2-azaspiro[3.3]heptane oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El oxalato de 5-metil-2-azaspiro[3.3]heptano es un compuesto espirocíclico que presenta una estructura bicíclica única. Este compuesto se utiliza a menudo en diversas aplicaciones químicas y farmacéuticas debido a su estabilidad y reactividad. La forma de sal oxalato mejora su solubilidad y estabilidad, convirtiéndolo en un intermedio valioso en la química sintética.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del oxalato de 5-metil-2-azaspiro[3.3]heptano generalmente implica la ciclización de precursores apropiados en condiciones básicas. Un método común comienza con la reacción del alcohol tribromoneopentilo con hidróxido de sodio para formar un anillo de oxetano. Este intermedio luego se hace reaccionar con p-toluensulfonamida para formar el compuesto espiro N-tosilado. El grupo tosilo se elimina posteriormente por sonicación con virutas de magnesio en metanol, seguido de un tratamiento con ácido oxálico para producir la sal oxalato .
Métodos de producción industrial
La producción industrial del oxalato de 5-metil-2-azaspiro[3.3]heptano implica escalar los métodos de síntesis de laboratorio. Los pasos clave incluyen la formación del anillo de oxetano y la posterior ciclización para formar el compuesto espiro. El proceso se optimiza para obtener rendimiento y pureza, con un control cuidadoso de las condiciones de reacción y los pasos de purificación para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El oxalato de 5-metil-2-azaspiro[3.3]heptano experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: La estructura espirocíclica permite reacciones de sustitución en varias posiciones del anillo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir varias formas reducidas del compuesto espiro .
Aplicaciones Científicas De Investigación
El oxalato de 5-metil-2-azaspiro[3.3]heptano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Sirve como precursor en el desarrollo de agentes farmacéuticos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del oxalato de 5-metil-2-azaspiro[3.3]heptano implica su interacción con objetivos moleculares específicos. La estructura espirocíclica le permite encajar en sitios de unión únicos en enzimas y receptores, modulando su actividad. Las vías involucradas dependen de la aplicación específica y la molécula diana .
Comparación Con Compuestos Similares
Compuestos similares
- Oxalato de 2-oxa-6-azaspiro[3.3]heptano
- 6-(2-fluoro-4-nitrofenil)-2-oxa-6-azaspiro[3.3]heptano
Singularidad
El oxalato de 5-metil-2-azaspiro[3.3]heptano es único debido a su sustitución de metilo, que puede influir en su reactividad y propiedades de unión. Esto lo distingue de otros compuestos espirocíclicos, lo que lo convierte en valioso para aplicaciones sintéticas y de investigación específicas .
Propiedades
Fórmula molecular |
C9H15NO4 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
7-methyl-2-azaspiro[3.3]heptane;oxalic acid |
InChI |
InChI=1S/C7H13N.C2H2O4/c1-6-2-3-7(6)4-8-5-7;3-1(4)2(5)6/h6,8H,2-5H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
SWNLEMFFGJQCBC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC12CNC2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B11716740.png)

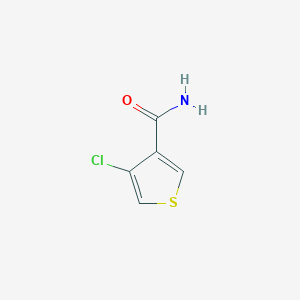
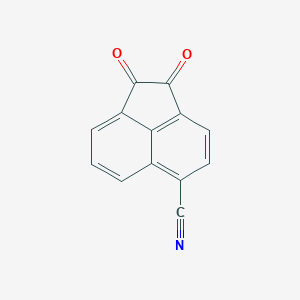
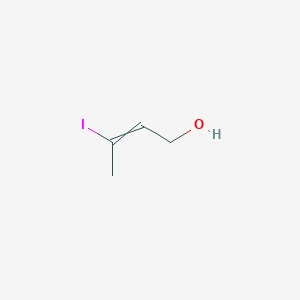
![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716761.png)
![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)
